molecular formula C18H18N2O5S B2647494 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid CAS No. 1396963-54-4

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B2647494
CAS No.: 1396963-54-4
M. Wt: 374.41
InChI Key: ZGMHGFULRKEWPM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]amino}-3-phenylpropanoic acid (CAS: 1396963-54-4) is a heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a sulfonamide group and a phenylpropanoic acid moiety. Its molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of 374.42 g/mol . Current evidence indicates its primary use as a synthetic intermediate or research chemical, though commercial availability is discontinued .

Properties

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-17-9-6-13-11-14(7-8-15(13)19-17)26(24,25)20-16(18(22)23)10-12-4-2-1-3-5-12/h1-5,7-8,11,16,20H,6,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMHGFULRKEWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by sulfonylation and subsequent amination to introduce the sulfonylamino group. The final step involves the addition of the phenylpropanoic acid moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenylpropanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs are categorized based on their heterocyclic cores, substituents, and functional groups:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroquinoline 6-sulfonylamino, 3-phenylpropanoic acid 374.42 Saturated ring, sulfonamide linkage, carboxylic acid group
2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-phenylpropanoic acid (3d) Dihydroquinoline 4-carboxamido, 3-phenylpropanoic acid 350.37* Partially unsaturated ring, amide bond, no sulfonyl group
2-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-phenylpropanoic acid (4d) Dihydroquinoline 6-bromo, 4-carboxamido, 3-phenylpropanoic acid 429.27* Bromine substitution enhances steric bulk and potential bioactivity
N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine (QZ-1276) Tetrahydroquinoline 6-sulfonylamino, glycine moiety 296.33* Simplified side chain (glycine vs. phenylpropanoic acid)
3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid Tetrahydroquinoline 6-propanoic acid 245.28* Lacks sulfonamide group; shorter aliphatic chain

*Calculated based on molecular formulas.

Physicochemical Properties

Melting Points and Stability :

  • Quinoxaline derivatives (e.g., ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate) exhibit lower melting points (164–186°C), likely due to ester groups reducing polarity .

Spectroscopic Data :

  • The target compound’s NMR data is unavailable, but 3d and 4d show characteristic NH (δ 11.85–12.35 ppm) and C=O (1680–1655 cm⁻¹) signals in IR and NMR spectra, consistent with amide and lactam functionalities .
Pharmacological and Functional Insights
  • Antibacterial Potential: Dihydroquinoline derivatives (e.g., 3d, 4d) demonstrate antibacterial activity, attributed to the amide bond and aromatic systems . The target compound’s sulfonamide group may enhance binding to bacterial enzymes, though specific data is lacking.
  • Fluorophore Applications: Compounds like 3e (gray solid with indole signals) exhibit fluorophore properties, suggesting the tetrahydroquinoline core’s utility in optical applications .
  • Synthetic Versatility : The target compound’s discontinued status contrasts with analogs like QZ-1276 , which remain available as glycine-based intermediates .

Biological Activity

2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. Its molecular formula is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S with a molecular weight of approximately 345.36 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₄S
Molecular Weight345.36 g/mol
Melting Point150-154 °C
SolubilitySoluble in DMSO

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in various physiological processes. Notably, it has been shown to interact with:

  • Enzymes : The sulfonamide group often exhibits inhibitory effects on carbonic anhydrases and other enzymes critical for cellular function.
  • Receptors : The tetrahydroquinoline structure can modulate receptor activity, potentially influencing pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. For example, a study highlighted the efficacy of related compounds against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 when administered in therapeutic doses. This suggests potential applications in treating autoimmune diseases .

Case Studies

  • Psoriasis Treatment : A study involving (R)-D4, a derivative of the compound, showed promising results in reducing psoriasis symptoms in mice at lower doses compared to existing treatments . The study emphasized the need for further research into its mechanisms and long-term effects.
  • Rheumatoid Arthritis : Another investigation reported that (R)-D4 effectively treated mouse models of rheumatoid arthritis without adverse effects after two weeks of administration. This positions the compound as a candidate for further development in autoimmune disease therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves sequential steps:

Tetrahydroquinolinone Core Preparation : Cyclization of substituted anilines with β-ketoesters under acidic conditions to form the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold .

Sulfonylation : Reacting the 6-amino group of the tetrahydroquinolinone with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine .

Amino Acid Conjugation : Coupling the sulfonamide intermediate with 3-phenylpropanoic acid derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

  • Key Characterization : Intermediate purity is verified via HPLC (>95%) and NMR (e.g., disappearance of NH2 protons post-sulfonylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., sulfonamide NH at ~10 ppm, aromatic protons of tetrahydroquinolinone at 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C19H19N2O5S: 411.09) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) due to the sulfonamide group’s affinity for catalytic sites. Use fluorogenic substrates and measure IC50 .
  • Cellular Uptake : Assess permeability via Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can synthetic yields be improved during the sulfonylation step, and what are common side reactions?

  • Methodological Answer :

  • Optimization Strategies :

Solvent Choice : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfonyl chloride .

Temperature Control : Maintain 0–5°C to reduce competing N-acylation or over-sulfonylation .

  • Side Reactions : Formation of bis-sulfonylated byproducts (detected via TLC; Rf ~0.6 in ethyl acetate/hexanes). Mitigate by limiting sulfonyl chloride to 1.1 equivalents .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Compare buffer conditions (e.g., Tris vs. PBS affects sulfonamide ionization) .
  • Structural Analog Analysis : Cross-reference with analogs like 3-(4-methoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid, which may share target affinity but differ in logP (e.g., 2.5 vs. 3.1) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding modes with target enzymes (e.g., HDACs) and validate via SPR .

Q. What strategies are effective for enhancing aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to a methyl ester (logP reduction by ~1.5 units) .
  • Co-Solvent Systems : Use PEG-400/water (80:20) for in vitro assays (solubility > 2 mg/mL) .
  • Salt Formation : Sodium or lysine salts improve solubility (e.g., 5-fold increase at pH 7.4) .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the phenylpropanoic acid group for UV-induced crosslinking with target proteins, followed by pull-down and LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-compound treatment (ΔTm > 2°C indicates binding) .

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